N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-N-methyl-1-(4-methylpiperazin-1-yl)-3-(4-methoxyphenyl)propan-1-amine , is a chemical compound with the following structure:
Structure: C20H24ClN3O2
This compound belongs to the class of benzamides and exhibits interesting pharmacological properties. Let’s explore further!
Preparation Methods
Synthetic Routes
The synthetic preparation of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide involves the following steps:
-
Alkylation of 4-Methoxybenzamide:
- The starting material is 4-methoxybenzamide.
- Alkylation with N-methyl-4-methylpiperazine yields the intermediate N-methyl-1-(4-methylpiperazin-1-yl)-3-(4-methoxyphenyl)propan-1-amine.
-
Subsequent Chlorination:
- The intermediate is then chlorinated using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the 4-chlorophenyl group.
- This step leads to the formation of this compound.
Industrial Production Methods
The industrial production of this compound typically involves scalable synthetic routes optimized for yield and purity. Specific conditions and catalysts may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the amine or aromatic rings.
Reduction: Reduction of functional groups (e.g., nitro reduction).
Substitution: Substitution reactions at the chlorophenyl or methoxybenzamide positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., thionyl chloride, phosphorus pentachloride).
Major Products
The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to amide hydrolysis or ring oxidation.
- Reduction could yield the corresponding amine.
- Substitution reactions result in derivatives with modified substituents.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide has been studied for its:
Dopamine D₄ Receptor Affinity: It acts as a potent and selective D₄ receptor ligand.
Neuropharmacology: Investigated for potential therapeutic applications in neuropsychiatric disorders.
Mechanism of Action
The compound likely exerts its effects by binding to dopamine D₄ receptors. These receptors play a role in neurotransmission and are implicated in various neurological conditions.
Comparison with Similar Compounds
While N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide is unique due to its specific substitution pattern, similar compounds include other benzamides and dopamine receptor ligands.
Properties
Molecular Formula |
C21H26ClN3O2 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(16-3-7-18(22)8-4-16)15-23-21(26)17-5-9-19(27-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
InChI Key |
VMICVANSFIPHAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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